molecular formula C24H26N6S B15082407 5-(4-tert-butylphenyl)-4-{[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]amino}-4H-1,2,4-triazole-3-thiol

5-(4-tert-butylphenyl)-4-{[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]amino}-4H-1,2,4-triazole-3-thiol

Cat. No.: B15082407
M. Wt: 430.6 g/mol
InChI Key: REJRUZRZEKNGGI-MFKUBSTISA-N
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Description

“5-(4-tert-butylphenyl)-4-{[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide” is a complex organic compound that features a triazole ring, a pyrazole moiety, and a tert-butylphenyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the triazole ring, the pyrazole moiety, and the final coupling of these fragments. Typical reaction conditions might include:

    Formation of the triazole ring: This can be achieved through cyclization reactions involving hydrazines and carboxylic acids or their derivatives.

    Formation of the pyrazole moiety: This often involves the reaction of hydrazines with α,β-unsaturated carbonyl compounds.

    Coupling reactions: The final step might involve coupling the triazole and pyrazole fragments under conditions such as reflux in an appropriate solvent with a catalyst.

Industrial Production Methods

Industrial production methods would scale up these reactions, often optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the sulfur atom, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions could target the azomethine group, converting it to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Conditions might include the use of strong acids or bases, or transition metal catalysts.

Major Products

The major products would depend on the specific reactions but could include oxidized or reduced forms of the original compound, or derivatives with substituted aromatic rings.

Scientific Research Applications

This compound could have various applications in scientific research:

    Chemistry: As a building block for more complex molecules or as a ligand in coordination chemistry.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Possible therapeutic applications, particularly if it shows activity against specific biological targets.

    Industry: Use in materials science, such as in the development of new polymers or as a catalyst.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, compounds like this might interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets could include proteins involved in signaling pathways or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol
  • 4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-1,2,4-triazole-3-thiol

Uniqueness

The uniqueness of “5-(4-tert-butylphenyl)-4-{[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide” lies in its specific combination of functional groups and structural motifs, which could confer unique biological or chemical properties.

Properties

Molecular Formula

C24H26N6S

Molecular Weight

430.6 g/mol

IUPAC Name

3-(4-tert-butylphenyl)-4-[(E)-(3,5-dimethyl-1-phenylpyrazol-4-yl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C24H26N6S/c1-16-21(17(2)29(28-16)20-9-7-6-8-10-20)15-25-30-22(26-27-23(30)31)18-11-13-19(14-12-18)24(3,4)5/h6-15H,1-5H3,(H,27,31)/b25-15+

InChI Key

REJRUZRZEKNGGI-MFKUBSTISA-N

Isomeric SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)/C=N/N3C(=NNC3=S)C4=CC=C(C=C4)C(C)(C)C

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)C=NN3C(=NNC3=S)C4=CC=C(C=C4)C(C)(C)C

Origin of Product

United States

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